molecular formula C12H7Cl3O B6381791 2-Chloro-4-(2,3-dichlorophenyl)phenol, 95% CAS No. 666747-72-4

2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%

Cat. No. B6381791
CAS RN: 666747-72-4
M. Wt: 273.5 g/mol
InChI Key: PDYVHPJTOFLHQZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,3-dichlorophenyl)phenol, 95% is a phenolic compound used in various scientific research applications. It is a white solid with a molecular weight of 238.99 g/mol and a melting point of 158-162°C. 2-Chloro-4-(2,3-dichlorophenyl)phenol, 95% is a versatile compound that has been used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and mechanism of action studies.

Scientific Research Applications

2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used in the synthesis of polymers and other materials, as well as in the synthesis of drugs and other compounds. Additionally, it has been used in biochemical and physiological studies, as well as in studies of the mechanism of action of various compounds.

Mechanism of Action

2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%, is believed to act as an inhibitor of enzymes involved in the breakdown of proteins and nucleic acids. It is also believed to act as an inhibitor of certain metabolic pathways. Additionally, it is believed to act as an inhibitor of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%, has been studied for its effects on various biochemical and physiological processes. It has been found to inhibit the breakdown of proteins and nucleic acids, as well as the activity of certain enzymes. Additionally, it has been found to inhibit the activity of certain metabolic pathways, as well as the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%, has a number of advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability. Additionally, it is a versatile compound that can be used in a variety of experiments. However, it can be toxic in high concentrations and can also be difficult to purify.

Future Directions

There are a number of potential future directions for research involving 2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%. These include further research into its effects on biochemical and physiological processes, as well as research into its potential therapeutic applications. Additionally, further research into its mechanism of action and its potential as an inhibitor of various enzymes and metabolic pathways could be beneficial. Finally, research into its potential as a synthetic intermediate in the synthesis of other compounds could be beneficial.

Synthesis Methods

2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%, can be synthesized through a variety of methods. One method involves the reaction of 2,3-dichlorophenol with aqueous sodium hydroxide and chloroform. This reaction produces the desired product, 2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%. Another method involves the reaction of 2,3-dichlorophenol with chlorine and sodium hydroxide. This reaction produces the desired product, 2-Chloro-4-(2,3-dichlorophenyl)phenol, 95%.

properties

IUPAC Name

2-chloro-4-(2,3-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-9-3-1-2-8(12(9)15)7-4-5-11(16)10(14)6-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYVHPJTOFLHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686092
Record name 2',3,3'-Trichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2,3-dichlorophenyl)phenol

CAS RN

666747-72-4
Record name 2',3,3'-Trichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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